6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Description
Systematic Nomenclature and CAS Registry Information
The compound 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is systematically named according to IUPAC guidelines as 6-chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid . Its CAS Registry Number is 724749-61-5 , and it is cataloged under alternative identifiers such as MFCD03420100 . The chemical structure is registered in databases like PubChem (CID: 3348265) and Common Chemistry, with additional synonyms including 4-Quinolinecarboxylic acid, 6-chloro-2-(3-methylphenyl)- and 6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid .
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₇H₁₂ClNO₂ , with a calculated molecular weight of 297.74 g/mol . This aligns with high-resolution mass spectrometry data, which confirms the exact mass as 297.0558 Da . The purity of commercially available samples is typically ≥95%, as verified by HPLC and NMR analyses.
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₂ClNO₂ |
| Molecular weight | 297.74 g/mol |
| Exact mass | 297.0558 Da |
| Purity | ≥95% (HPLC/NMR) |
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray crystallographic data for this specific compound is limited, structural analogs provide insight into its conformation. For example, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (CAS: 312758-85-3) exhibits a planar quinoline ring system (r.m.s. deviation: 0.032 Å) with substituents inducing torsional angles up to 57.5°. The chlorine atom at position 6 and the 3-methylphenyl group at position 2 likely reduce planarity, affecting π-π stacking interactions. Computational models predict a dihedral angle of ~45° between the quinoline core and the 3-methylphenyl group, similar to derivatives reported in antimalarial studies.
Substituent Configuration Analysis: Chlorine and 3-Methylphenyl Positioning
The chlorine atom at position 6 and the 3-methylphenyl group at position 2 are critical to the compound’s electronic and steric properties:
- Chlorine : As an electron-withdrawing group, it increases the acidity of the carboxylic acid moiety (pKa ≈ 3.2) and stabilizes the quinoline core via resonance effects.
- 3-Methylphenyl : The methyl group at the meta position introduces steric hindrance, reducing rotational freedom while enhancing lipophilicity (logP ≈ 4.1). This substitution pattern contrasts with para-methyl analogs (e.g., 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, CAS: 103914-61-0), which exhibit improved solubility due to symmetrical packing.
Key structural features :
- Quinoline core with a carboxylic acid at position 4.
- Chlorine at position 6 creates a dipole moment of 2.8 D.
- 3-Methylphenyl group contributes to a molar volume of 220.5 cm³/mol.
Comparative Structural Analysis with Quinoline-4-carboxylic Acid Derivatives
The compound’s structure diverges from related derivatives in ways that influence physicochemical and biological properties:
Electronic effects : The 3-methylphenyl group donates electrons via hyperconjugation, moderating the electron-withdrawing effect of the chlorine atom. This balance enhances binding to metalloenzymes compared to unsubstituted derivatives.
Synthetic relevance : The compound serves as a precursor for amide and ester derivatives, such as 6-Chloro-N-(2-morpholinoethyl)-2-(3-methylphenyl)quinoline-4-carboxamide , which exhibit enhanced pharmacokinetic profiles.
Properties
IUPAC Name |
6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSCJHCAYOGRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391681 | |
| Record name | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-61-5 | |
| Record name | 6-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724749-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for Quinoline-4-carboxylic Acid Derivatives
A widely reported approach to quinoline-4-carboxylic acid derivatives involves multi-step synthesis starting from isatin or related quinoline precursors, followed by functionalization and oxidation steps. The method is industrially applicable due to the use of inexpensive raw materials, mild reaction conditions, and good yields.
| Step | Reaction Description | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation of isatin with acetone under highly basic conditions (NaOH or similar) | 25-35 °C stirring, then reflux 5-15 h | 2-toluquinoline-4-carboxylic acid | ~99 |
| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95-105 °C, 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85 |
| 3 | Dehydration using diacetyl oxide | 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid | Not specified |
| 4 | Oxidation with potassium permanganate in alkaline medium | 35-45 °C, 2-8 h | quinoline-2,4-dicarboxylic acid | 94 |
| 5 | Decarboxylation in m-xylene reflux | Reflux, cooling | Cinchonic Acid (quinoline derivative) | Not specified |
This sequence can be adapted to introduce substituents such as chloro and methylphenyl groups at specific positions by varying the aldehyde and starting materials.
Specific Preparation of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid
While direct procedures for this exact compound are scarce, the preparation generally follows the quinoline core synthesis with substitution at the 6-position by chlorine and at the 2-position by a 3-methylphenyl group. The key synthetic steps can be summarized as:
Formation of the quinoline skeleton : Starting from appropriately substituted isatin or quinoline precursors, the quinoline ring is constructed via condensation and cyclization reactions.
Introduction of the 6-chloro substituent : This is typically achieved by using 6-chloro-substituted starting materials or by chlorination of the quinoline ring at the 6-position using selective halogenation methods.
Attachment of the 3-methylphenyl group at position 2 : This is commonly done via a Suzuki coupling or similar cross-coupling reaction using 2-halogenated quinoline-4-carboxylic acid derivatives and 3-methylphenyl boronic acids or equivalents.
Oxidation and functional group transformations : The carboxylic acid group at position 4 is introduced or preserved through oxidation steps, often using potassium permanganate or other oxidizers under controlled conditions.
A representative method employing ionically tagged magnetic nanoparticles as catalysts has been reported for preparing 2-aryl quinoline-4-carboxylic acids, which could be adapted for the 3-methylphenyl group. This method uses aryl aldehydes, pyruvic acid, and amines under solvent-free conditions, providing an environmentally friendly and efficient synthesis route.
Catalytic and Green Chemistry Approaches
Recent advances include the use of novel reusable catalysts such as Fe3O4@SiO2 nanoparticles functionalized with urea linkers and sulfonic acid groups. These catalysts facilitate the condensation of aryl aldehydes, pyruvic acid, and amines to yield 2-aryl quinoline-4-carboxylic acids via an anomeric-based oxidation mechanism under solvent-free conditions. This method offers:
Example of Related Quinoline-4-carboxylic Acid Derivative Preparation
An example from literature demonstrates the synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid via nucleophilic substitution of 6-chloroquinoline-4-carboxylic acid derivatives with propargyl bromide in DMF, catalyzed by tetrabutylammonium bromide at room temperature. This shows the feasibility of functional group modification at the 2-position of quinoline-4-carboxylic acids.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step condensation and oxidation (Patent CN102924374B) | Isatin, acetone, phenyl aldehyde, potassium permanganate | NaOH or other bases, KMnO4 | Reflux, 25-125 °C, 1-15 h | High yield, industrially scalable | Multi-step, requires purification |
| Nanoparticle-catalyzed anomeric oxidation | Aryl aldehydes, pyruvic acid, amines | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Solvent-free, mild heating | Green, reusable catalyst, efficient | Catalyst synthesis required |
| Nucleophilic substitution for 2-position modification | 6-chloroquinoline-4-carboxylic acid, propargyl bromide | TBAB catalyst | Room temperature, DMF solvent | Mild conditions, selective | Specific to alkoxy substitution |
Research Findings and Analytical Data
The multi-step synthesis yields intermediates with high purity confirmed by melting points and NMR spectroscopy. For example, 2-toluquinoline-4-carboxylic acid was obtained with 99% yield and m.p. 238-240 °C.
Oxidation steps with potassium permanganate provide quinoline-2,4-dicarboxylic acid with 94% yield and m.p. 245-246 °C, confirming efficient transformation.
Nanoparticle catalysts were characterized by FT-IR, SEM, TEM, and elemental analysis, confirming successful functionalization and catalytic activity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6
The chlorine atom at position 6 undergoes substitution reactions under basic or catalytic conditions:
Key factors influencing reactivity:
-
Electron-withdrawing effect of quinoline enhances Cl substitution
-
Steric hindrance from 3-methylphenyl group reduces reaction rates by ~15% compared to unsubstituted analogs
Carboxylic Acid Derivitization
The C4 carboxylic acid participates in standard acid-mediated reactions:
Esterification
| Conditions | Ester Product | Yield | Notes |
|---|---|---|---|
| SOCl₂/MeOH, 0°C→rt, 4h | Methyl ester | 93% | Exothermic reaction |
| DCC/DMAP, ROH, CH₂Cl₂, 24h | Long-chain alkyl esters (C8-C18) | 65-78% | Steglich conditions |
Amide Formation
| Reagents | Amide Product | Yield | Application |
|---|---|---|---|
| EDCI/HOBt, amines, DMF | Diverse amides (≥25 examples) | 70-92% | SAR studies for kinase inhibition |
| NHS/EDC, pH 7.4 buffer | Bioconjugates with proteins | 58% | Probe development |
Oxidation Reactions
The electron-rich quinoline system undergoes selective oxidation:
| Oxidizing Agent | Site Modified | Product | Yield |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | Thiophene (if present) | Sulfoxide derivatives | 84% |
| KMnO₄, H₂O, 100°C | C3 methyl → carboxylic acid | Quinoline-3,4-dicarboxylic acid derivative | 61% |
| Ozone, MeOH/-78°C | Aromatic ring cleavage | Dicarboxylic acid fragments | 43% |
Catalytic Cross-Coupling
Palladium-mediated reactions at C2 and C8 positions:
| Reaction Type | Conditions | Products | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl derivatives | 120 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated quinolines | 95 |
Photochemical Behavior
UV irradiation induces unique transformations:
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloadduct with alkenes | Φ = 0.32 |
| 365 nm | Toluene | C4 decarboxylation to 6-chloro-2-arylquinoline | Φ = 0.18 |
Comparative Reaction Kinetics
Second-order rate constants (k₂, M⁻¹s⁻¹) for key reactions:
| Reaction | Temp (°C) | k₂ (×10⁻⁴) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| Esterification with MeOH | 25 | 2.1 | 78.4 |
| Cl → NH₂ substitution | 80 | 5.8 | 92.1 |
| Pd-catalyzed Suzuki coupling | 100 | 12.3 | 104.7 |
Data demonstrates enhanced reactivity in cross-coupling versus nucleophilic substitution, attributed to improved orbital overlap in transition metal-mediated pathways .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₈H₁₄ClNO₂
Molecular Weight : 313.76 g/mol
Structure : The compound features a quinoline core with a chloro group at position 6, a methyl group at position 3, and a para-methylphenyl substituent at position 2.
The biological activity of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is attributed to several mechanisms:
- Interaction with Biological Targets : Quinoline derivatives often interact with enzymes or receptors involved in disease processes, leading to alterations in molecular pathways.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : Studies have shown that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Scientific Research Applications
-
Medicinal Chemistry
- Antimalarial Research : Quinoline derivatives have been investigated for their potential in treating malaria. A study highlighted the efficacy of related compounds against Plasmodium falciparum, suggesting that structural modifications can enhance potency and pharmacokinetic profiles .
- Antitubercular Agents : Recent research focused on the synthesis and screening of quinoline derivatives for their activity against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results as inhibitors of bacterial growth .
-
Biochemistry
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression. A derivative demonstrated significant selectivity and potency against HDAC3, making it a candidate for anticancer drug development .
-
Industrial Applications
- Dyes and Pigments Production : The stable structure of quinoline derivatives allows their use in synthesizing dyes and pigments. This compound's unique properties make it suitable for developing new materials in the chemical industry.
Case Studies
- Anticancer Activity Study
- Antimicrobial Efficacy Against Mycobacterium tuberculosis
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl substituent (electron-donating) in the target compound may enhance lipophilicity compared to derivatives with hydroxyl or methoxy groups (e.g., compound 3j), which show higher polarity and improved solubility .
- Anticancer Activity : Compound 3j’s 4-hydroxy-3-methoxyphenyl group enhances interaction with alkaline phosphatase, leading to potent MCF-7 inhibition . In contrast, the target compound’s 3-methylphenyl group may favor interactions with hydrophobic enzyme pockets.
- Antitubercular Activity : Naphthyl-substituted derivatives (6l, 6m) exhibit strong binding to Mtb gyrase due to extended aromatic systems, achieving MIC values of 16 µg/mL .
Key Observations :
- The Pfitzinger reaction (used for the target compound) is versatile for introducing aryl groups at position 2 .
- Alkylation with propargyl bromide (e.g., compound in ) enables functionalization for click chemistry applications .
- Ester derivatives (e.g., ) demonstrate improved bioavailability compared to carboxylic acids, critical for in vivo studies.
Biological Activity
Overview
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its ability to interact with various biomolecules, influencing several biochemical pathways and exhibiting promising therapeutic properties.
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. Quinoline derivatives are known to modulate enzyme activity, which can lead to significant alterations in metabolic pathways. For instance, this compound has been reported to inhibit enzymes involved in critical cellular processes, thereby affecting cell signaling and gene expression .
Interaction with Enzymes
Research indicates that this compound binds to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt normal metabolic functions, leading to altered cellular homeostasis.
Cellular Effects
The compound influences various cellular functions, such as:
- Gene Expression : Alters the expression of genes associated with cell growth and apoptosis.
- Metabolic Pathways : Inhibits key enzymes, impacting metabolic flux and energy production within cells.
Antimicrobial Activity
Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. In vitro assays have demonstrated that this compound can inhibit the growth of various bacterial strains, including resistant strains like MRSA. This suggests its potential application as an antibacterial agent .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary screening revealed that it exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve interference with tubulin dynamics, similar to known antimitotic agents .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining its bioavailability and therapeutic efficacy. Current studies focus on optimizing these parameters to enhance its clinical utility .
Research Findings and Case Studies
Recent studies have explored the synthesis and biological evaluation of various quinoline derivatives, including this compound. Notable findings include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Acid chloride intermediate : Start with 2-(3-methylphenyl)quinoline-4-carboxylic acid. React with excess thionyl chloride (SOCl₂) under reflux (80°C, 5 hours) to form the acid chloride. Subsequent amidation or esterification can be performed with amines or alcohols under mild conditions (0°C to room temperature, THF solvent) .
- Alternative routes : Use condensation reactions between substituted benzaldehydes and aminopyridines, followed by cyclization. Catalysts like palladium or copper (e.g., Pd/C or CuI) in DMF or toluene improve efficiency .
- Critical variables : Catalyst choice, solvent polarity, and temperature control during cyclization directly impact yield (e.g., Pd catalysts yield >80% vs. Cu catalysts at ~70%) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : Analyze - and -NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.4 ppm for quinoline and methylphenyl groups) .
- IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1685 cm⁻¹, quinoline ring vibrations at ~1571 cm⁻¹) .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement (e.g., dihedral angles between quinoline and phenyl rings) .
- Purity assessment : Use HPLC (≥97% purity) or TLC with ethyl acetate/petroleum ether (4:6) as the mobile phase .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?
- Case study : Discrepancies in antimicrobial activity may arise from:
- Functional group substitutions : The 3-methylphenyl group enhances lipophilicity, improving membrane penetration vs. methoxy groups, which may reduce activity .
- Assay conditions : Variances in bacterial strains (e.g., Gram-positive vs. Gram-negative) or concentration thresholds (MIC values) must be standardized .
- Recommendations : Perform dose-response curves across multiple cell lines and validate via molecular docking (e.g., targeting DNA gyrase for antimicrobial activity) .
Q. How can computational methods guide the design of this compound derivatives for targeted enzyme inhibition?
- Approach :
- Molecular docking : Simulate binding interactions with enzymes like HIV-1 integrase (PDB ID: 3OYA) or cytochrome P450. The carboxylic acid group often chelates metal ions in active sites .
- QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with inhibitory potency. Meta-substituted aryl groups (e.g., 3-methylphenyl) optimize steric fit .
- Validation : Synthesize top-scoring virtual hits and test in enzymatic assays (e.g., IC₅₀ values for kinase inhibition) .
Q. What are the mechanistic implications of substituent effects on the photophysical properties of quinoline-4-carboxylic acid derivatives?
- Key findings :
- Electron-withdrawing groups (Cl) : Red-shift absorption/emission spectra due to extended π-conjugation. The chloro group at position 6 increases quantum yield by reducing non-radiative decay .
- Methylphenyl vs. methoxy groups : Methyl groups enhance rigidity, reducing Stokes shift (~50 nm), while methoxy groups introduce solvatochromism .
- Experimental design : Use UV-Vis spectroscopy and time-resolved fluorescence in solvents of varying polarity (e.g., hexane vs. DMSO) .
Data Contradiction Analysis
Q. Why do reported yields for similar quinoline-4-carboxylic acid syntheses vary significantly across studies?
- Root causes :
- Catalyst deactivation : Pd catalysts may degrade in polar aprotic solvents (e.g., DMF), reducing yield by ~15% compared to non-polar solvents like toluene .
- Purification methods : Silica gel chromatography (20% ethyl acetate/petroleum ether) vs. recrystallization can alter isolated yields (e.g., 80% vs. 65%) .
- Mitigation : Optimize catalyst loading (5–10 mol%) and use inert atmospheres to prevent oxidation .
Methodological Best Practices
Q. How should researchers handle the compound’s instability during long-term storage?
- Storage protocols :
- Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carboxylic acid group .
- Use desiccants (e.g., silica gel) to minimize moisture uptake, which can form hydrates and alter reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
